{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a piperidine ring substituted with a trifluoromethyl pyridine moiety and a hydroxymethyl group, which contribute to its distinctive chemical properties and biological activities. The trifluoromethyl group is particularly significant due to its electron-withdrawing nature, influencing the compound's reactivity and interactions with biological targets.
The compound is synthesized from commercially available precursors through various chemical methods. It has been characterized and studied in multiple research contexts, especially in medicinal chemistry and materials science.
This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is classified as an organic molecule with potential applications in drug discovery, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol typically involves several steps, utilizing techniques such as:
The synthesis may require optimization of reaction conditions, including temperature, pressure, and the choice of solvents to achieve high yields and purity. For instance, continuous flow reactors can enhance efficiency in industrial settings.
The molecular formula for {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol is , with a molecular weight of approximately 278.25 g/mol. The structure features:
Key structural data include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 278.25 g/mol |
IUPAC Name | {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol |
InChI Key | SHSNCSGIDDUXEJ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1CO)C2=C(C=C(C=N2)C(F)(F)F)F |
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol can undergo various chemical reactions:
Common reagents and conditions include:
While specific mechanisms of action for {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol remain under investigation, preliminary studies suggest it may interact with biological targets through modulation of receptor activity or enzyme inhibition. Quantitative structure–activity relationship models may help elucidate its biological potential by correlating structural features with observed activities .
The compound exhibits properties typical of piperidine derivatives, including solubility in polar solvents due to the presence of a hydroxymethyl group.
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol has several notable applications:
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol (CAS: 1086376-64-8) is a synthetically accessible small molecule with the systematic IUPAC name (1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol. Its molecular formula is C₁₂H₁₅F₃N₂O (MW: 260.26 g/mol), featuring a piperidine core substituted at the 4-position with a hydroxymethyl group and at the 1-position with a 6-(trifluoromethyl)pyridin-2-yl moiety. The canonical SMILES representation is "OCC1CCN(CC1)C1=NC(=CC=C1)C(F)(F)F" [1] [4]. This bifunctional structure combines hydrogen-bonding capacity (via the alcohol and pyridine nitrogen) with significant hydrophobic character imparted by the trifluoromethyl group.
Property | Value |
---|---|
IUPAC Name | (1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methanol |
CAS Registry Number | 1086376-64-8 |
Molecular Formula | C₁₂H₁₅F₃N₂O |
Molecular Weight | 260.26 g/mol |
SMILES | OCC1CCN(C2=NC(C(F)(F)F)=CC=C2)CC1 |
InChIKey | BTRZXGVIMQLXTB-UHFFFAOYSA-N |
Structural analogues frequently explored in drug design include regioisomeric pyridine substitutions (e.g., 5- or 3-trifluoromethyl variants) and bioisosteric replacements of the pyridine ring with pyrimidines (e.g., {1-[4-(hydroxymethyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol, C₁₂H₁₆F₃N₃O₂) [7] [10]. The molecule’s synthetic versatility enables derivatization at three key sites: the piperidine nitrogen, the hydroxymethyl group, and the pyridine ring, allowing for extensive structure-activity relationship (SAR) studies. This adaptability has led to its incorporation in diverse pharmacological contexts, including protease inhibitors and neurotransmitter modulators [2] [8].
Piperidine scaffolds have been medicinal chemistry mainstays since the mid-20th century, contributing to >20% of FDA-approved small molecule drugs. Their conformational flexibility enables optimal target engagement, while the basic nitrogen facilitates salt formation for improved solubility. The integration of trifluoromethylpyridine motifs emerged prominently in the 1990s, driven by advances in trifluoromethylation chemistry. 2-(Trifluoromethyl)pyridine (CAS: 368-48-9) became a privileged building block due to its balanced logP (~2.11) and metabolic stability [9].
{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol represents a strategic fusion of these pharmacophores. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) where 2-chloro-6-(trifluoromethyl)pyridine reacts with 4-(hydroxymethyl)piperidine under basic conditions [4]. The electron-withdrawing trifluoromethyl group activates the pyridine toward displacement by secondary amines, enabling efficient construction of the pivotal C–N bond. This synthetic accessibility has facilitated its widespread use as an intermediate for complex drug candidates, particularly those targeting central nervous system (CNS) disorders and infectious diseases [6].
Analogues/Scaffolds | Biological Targets/Applications | Source |
---|---|---|
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | Glycine Transporter 1 (GlyT1) Inhibitor (IC₅₀=1.8 nM) | [2] |
Benzylpiperidine-2-(trifluoromethyl)pyridine hybrids | Monoacylglycerol Lipase (MAGL) Inhibitors | [8] |
2-(Trifluoromethyl)pyridine inverse agonists | Pseudomonas aeruginosa PqsR Virulence Inhibitors | [6] |
The trifluoromethyl (-CF₃) group profoundly influences the physicochemical and pharmacological properties of drug candidates. This moiety exhibits high electronegativity (Fajans’ constant: 3.35), moderate lipophilicity (π-value: 0.88), and steric bulk comparable to an isopropyl group. In {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol, the -CF₃ group enhances membrane permeability (predicted logP = 1.58) and metabolic stability by blocking cytochrome P450-mediated oxidation at the pyridine ortho-position [5] [9].
Halogen bonding interactions between the -CF₃ group and protein targets significantly enhance binding affinity. The electron-deficient fluorine atoms act as halogen bond acceptors with carbonyl oxygens or backbone amides in binding pockets. This effect is exemplified in GlyT1 inhibitors where -CF₃ substitution boosts IC₅₀ values by 6-fold compared to methyl analogues [2]. Additionally, the -CF₃ group’s hydrophobic surface area (~25 Ų) promotes van der Waals contacts with nonpolar receptor subpockets, as observed in Pseudomonas aeruginosa PqsR inverse agonists containing this pharmacophore [6].
Property | -CH₃ Analog (Estimated) | -CF₃ Derivative (Measured) | Pharmacological Consequence |
---|---|---|---|
Lipophilicity (logP) | ~1.2 | 1.58–2.11 [9] | Enhanced membrane permeability |
Metabolic Stability | High oxidation susceptibility | CYP450 resistance [5] | Extended plasma half-life |
Hydrophobic Surface Area | ~15 Ų | ~25 Ų | Improved target van der Waals contacts |
Electrostatic Potential | Electron-donating | Electron-withdrawing (σI = 0.39) | Tuned pKa of adjacent heterocycles |
In FDA-approved drugs (e.g., ubrogepant, alpelisib), the -CF₃ group improves bioavailability by balancing aqueous solubility and lipid diffusion. For {1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol, computational models predict high gastrointestinal absorption (BOILED-Egg model: 97% probability) and blood-brain barrier penetration, making it particularly valuable for CNS-targeted therapeutics [5] [8]. This trifluoromethylpyridine unit has become indispensable in modern medicinal chemistry, with >19 FDA-approved drugs incorporating it over the past two decades [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: